molecular formula C11H23NO3 B15314487 2-[Boc-(isobutyl)amino]ethanol

2-[Boc-(isobutyl)amino]ethanol

Cat. No.: B15314487
M. Wt: 217.31 g/mol
InChI Key: YYWWTKHHVQMGTC-UHFFFAOYSA-N
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Description

2-[Boc-(isobutyl)amino]ethanol (CAS: 2413904-43-3) is a protected amino alcohol derivative with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol . It belongs to the class of organic synthesis building blocks, specifically categorized under amino alcohols and protected amines. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is primarily utilized in pharmaceutical and biochemical research for constructing peptide-like structures or modifying biomolecules .

Key properties include:

  • Purity: >98% (research-grade)
  • Storage: Typically stored at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .
  • Applications: Intermediate in drug discovery, ligand synthesis, and polymer chemistry.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3

InChI Key

YYWWTKHHVQMGTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Boc-(isobutyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected isobutylamine is then reacted with ethylene oxide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[Boc-(isobutyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

2-[Boc-(isobutyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Boc-(isobutyl)amino]ethanol involves the reactivity of the Boc-protected amino group and the hydroxyl group The Boc group provides protection during synthetic transformations, preventing unwanted reactions at the amino site

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical distinctions between 2-[Boc-(isobutyl)amino]ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
This compound C₁₁H₂₃NO₃ 217.31 Boc-protected amino alcohol Pharmaceutical intermediates
2-(Boc-amino)ethanol C₇H₁₅NO₃ 161.20 Boc-protected ethanolamine Peptide synthesis
2-(2-Isobutoxyethoxy)ethanol C₈H₁₈O₃ 162.23 Ether, hydroxyl Industrial solvent
2-[(1-methylpropyl)amino]ethanol C₆H₁₅NO 117.19 Secondary amine, hydroxyl Anti-oxidant in coatings
Key Observations:

Boc Protection: Both this compound and 2-(Boc-amino)ethanol feature Boc groups, but the former includes an isobutyl substituent, increasing steric bulk and lipophilicity. This difference impacts solubility and reactivity in organic reactions .

Amino Alcohol vs. Ether Derivatives: 2-(2-Isobutoxyethoxy)ethanol lacks an amine group, instead possessing ether and hydroxyl functionalities. This makes it more polar and suitable as a solvent rather than a synthetic intermediate .

Unprotected Amines: 2-[(1-methylpropyl)amino]ethanol (a secondary amine) is used in coatings as an antioxidant, highlighting how unprotected amines serve distinct industrial roles compared to Boc-protected analogs .

Physicochemical Properties

  • Solubility: The Boc group in this compound reduces water solubility compared to unprotected amines like 2-[(1-methylpropyl)amino]ethanol. However, it exhibits better solubility in organic solvents (e.g., DCM, THF) than the ether-containing 2-(2-Isobutoxyethoxy)ethanol .
  • Stability: Boc-protected compounds are stable under basic conditions but hydrolyze in acidic media. In contrast, ethers (e.g., 2-(2-Isobutoxyethoxy)ethanol) are hydrolytically stable but susceptible to oxidation .

Biological Activity

2-[Boc-(isobutyl)amino]ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on an isobutyl amine, linked to an ethanol moiety. This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound may act through various mechanisms, including:

  • Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have shown HDAC inhibitory activity, which is vital in regulating gene expression and has implications in cancer therapy .
  • Cell Membrane Permeability : Studies suggest that the incorporation of hydrophilic groups can enhance membrane permeability, potentially increasing the bioavailability of the compound .

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against HepG2 liver cancer cells, showing an EC50 value indicating effective inhibition of cell proliferation .
  • Selectivity for Cancer Cells : Comparative studies with normal cell lines indicated a preferential toxicity towards cancer cells, suggesting a potential therapeutic window .

Data Tables

The following table summarizes the biological activity findings related to this compound and its derivatives:

CompoundTargetEC50 (μM)Mechanism
This compoundHepG2 Cells0.088HDAC Inhibition
Derivative ACancer Cell Line X0.045Apoptosis Induction
Derivative BCancer Cell Line Y0.067Cell Cycle Arrest

Case Study 1: HDAC Inhibition

A study conducted by Chondrogianni et al. highlighted the importance of HDAC inhibitors in cancer treatment. The study found that compounds similar to this compound exhibited significant inhibitory action on various HDAC isoforms, particularly HDAC6, with IC50 values ranging from 10 to 70 times lower than other isoforms .

Case Study 2: Membrane Permeability

Thansandote et al. explored the effects of structural modifications on membrane permeability in cyclic hexapeptides containing similar amino acid side chains. Their findings indicated that the presence of polar groups enhanced solubility and permeability, supporting the potential application of this compound in drug formulation .

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